BenchChemオンラインストアへようこそ!

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate

Sequential Suzuki-Miyaura coupling Site-selective cross-coupling Benzothiazole library synthesis

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS 1383824-12-1) is a trisubstituted benzothiazole derivative bearing bromine atoms at the C2 and C4 positions and a methyl ester at the C6 position. With a molecular formula of C₉H₅Br₂NO₂S and molecular weight of 351.01 g/mol, it belongs to the broader class of 2,4-dihalogenated benzothiazole-6-carboxylate building blocks.

Molecular Formula C9H5Br2NO2S
Molecular Weight 351.01
CAS No. 1383824-12-1
Cat. No. B2813990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dibromobenzo[d]thiazole-6-carboxylate
CAS1383824-12-1
Molecular FormulaC9H5Br2NO2S
Molecular Weight351.01
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Br
InChIInChI=1S/C9H5Br2NO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3
InChIKeyIGPCMYNLOWGHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS 1383824-12-1): Core Identity and Procurement-Relevant Baseline Data


Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS 1383824-12-1) is a trisubstituted benzothiazole derivative bearing bromine atoms at the C2 and C4 positions and a methyl ester at the C6 position . With a molecular formula of C₉H₅Br₂NO₂S and molecular weight of 351.01 g/mol, it belongs to the broader class of 2,4-dihalogenated benzothiazole-6-carboxylate building blocks . The compound is commercially available at purities of 95–98% and is employed as a key synthetic intermediate in medicinal chemistry programs, including those disclosed in patents by Novartis and Hisun Group [1]. Its structural architecture—combining two differentially reactive aryl bromide sites with a carboxylate ester handle—defines its procurement rationale relative to simpler benzothiazole analogs.

Why Generic Substitution Fails: The Critical Role of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate's Regiospecific Substitution Pattern


Simple substitution of methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate with mono-bromo analogs (e.g., CAS 1024583-33-2) or non-esterified dibromo congeners (e.g., CAS 887589-19-7) is chemically non-equivalent and can derail synthetic campaigns . The mono-bromo ester analog provides only a single cross-coupling site, precluding sequential bis-arylation strategies. The non-ester 2,4-dibromo analog lacks the C6 carboxylate handle required for further functionalization via hydrolysis, amidation, or conjugation. Even among dibromo regioisomers, the 2,4-pattern is mechanistically distinct: the C2–Br bond, being adjacent to the electron-withdrawing thiazole nitrogen, is significantly more electrophilic than the C4–Br bond, enabling orthogonal, site-selective Pd-catalyzed transformations that 2,5- or 4,6-dibromo regioisomers cannot support [1]. These regiospecific electronic and steric features collectively mean that substituting this building block with a seemingly similar benzothiazole derivative will alter—or completely abolish—the designed synthetic sequence, making procurement of the exact CAS number a non-negotiable requirement for reproducibility.

Quantitative Differentiation Evidence: Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate vs. Closest Analogs


Orthogonal Dibromo Reactivity: C2–Br Is ~10× More Reactive Than C4–Br Toward Pd(0) Oxidative Addition

The 2,4-dibromo substitution pattern on the benzothiazole core creates a chemically orthogonal system wherein the C2–Br bond is approximately 10-fold more reactive toward Pd(0) oxidative addition than the C4–Br bond [1]. This differential reactivity enables sequential, site-selective Suzuki-Miyaura cross-coupling: the first aryl group can be installed exclusively at C2, followed by a second distinct aryl group at C4. In contrast, the 2,5-dibromobenzothiazole regioisomer (CAS 1019111-64-8) exhibits comparable reactivity at both halogen positions, making selective sequential coupling impractical without protecting-group strategies [1]. The mono-bromo analog methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS 1024583-33-2) is inherently limited to a single coupling event, offering no path to 2,4-diaryl diversification .

Sequential Suzuki-Miyaura coupling Site-selective cross-coupling Benzothiazole library synthesis

Combined C6 Ester + C2,C4 Dibromo Functionality: Three-Point Diversification Not Achievable with Closest Analogs

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate uniquely provides three chemically addressable handles on a single benzothiazole scaffold: (1) C2–Br for Pd-catalyzed cross-coupling, (2) C4–Br for a second, sequential cross-coupling, and (3) C6–CO₂Me for ester hydrolysis, amidation, or reduction [1]. No close analog offers this combination. Methyl 2-bromobenzo[d]thiazole-6-carboxylate (CAS 1024583-33-2) provides the ester plus only one cross-coupling site, limiting diversification to two positions . 2,4-Dibromobenzo[d]thiazole (CAS 887589-19-7) provides two cross-coupling sites but entirely lacks the C6 ester handle, eliminating a major vector for polarity adjustment, conjugation, or prodrug strategies . The target compound thus enables three-vector diversification from a single starting material, maximizing the chemical space accessible per synthetic step.

Multi-point molecular diversification Fragment-based drug discovery Benzothiazole functionalization

Physicochemical Differentiation: LogP, Density, and Boiling Point vs. Mono-Bromo Ester Analog (CAS 1024583-33-2)

The addition of a second bromine atom at C4 produces quantifiable shifts in key physicochemical parameters compared to the mono-bromo ester analog. Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate exhibits a LogP of 3.61 versus 3.56 for methyl 2-bromobenzo[d]thiazole-6-carboxylate (ΔLogP = +0.05), a higher density (1.988 vs. 1.7 g/cm³), and a substantially elevated boiling point (414.9 °C vs. 367.2 °C, Δ = +47.7 °C) . The molecular weight increases from 272.12 to 351.01 g/mol (Δ = +78.89 g/mol, +29%). These differences are not cosmetic: the higher LogP and molecular weight shift the compound deeper into Lipinski-rule chemical space, potentially improving membrane permeability for cell-based assays while the elevated boiling point reflects stronger intermolecular forces relevant to purification and formulation .

Lipophilicity optimization Physicochemical profiling Lead-likeness assessment

Patent-Validated Synthetic Utility: Cited as Key Intermediate in Novartis (WO2012/87519) and Hisun (CN110357875)

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate has been explicitly utilized as a synthetic intermediate in patent-protected medicinal chemistry programs [1]. In Novartis WO2012/87519 (page/column 114), the compound served as a precursor for benzothiazole-containing therapeutic agents [1]. In Hisun Group's CN110357875 (2019), it was employed across multiple synthetic embodiments (Paragraphs 0424–0430, 0443–0449, 0462–0468) as the benzothiazole-6-carboxylate building block for constructing biologically active molecules [1]. In contrast, neither the mono-bromo ester analog (CAS 1024583-33-2) nor the non-ester 2,4-dibromo analog (CAS 887589-19-7) appear with comparable frequency or specificity in the primary patent literature as defined intermediates. This patent footprint provides downstream users with validated synthetic protocols, known reactivity profiles, and precedented routes to patent-relevant chemical space—advantages absent when selecting a less-documented analog.

Patent-cited building block Drug discovery intermediate IP-validated chemical matter

Physicochemical Profile vs. Non-Ester 2,4-Dibromo Analog (CAS 887589-19-7): Reduced LogP and Elevated PSA from the C6 Ester

The presence of the C6 methyl ester significantly modulates the physicochemical profile relative to the parent 2,4-dibromobenzo[d]thiazole scaffold. Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate exhibits a LogP of 3.61 versus 3.82 for the non-esterified 2,4-dibromobenzo[d]thiazole (CAS 887589-19-7), a reduction of ΔLogP = −0.21 . Concurrently, the polar surface area increases from 41.13 Ų to 67.43 Ų (ΔPSA = +26.30 Ų, +64%) . The predicted boiling point rises from 352.5 °C to 414.9 °C (Δ = +62.4 °C) . These shifts are consistent with the introduction of a hydrogen-bond-accepting ester group that simultaneously lowers lipophilicity and increases topological polar surface area. The higher PSA and lower LogP predict improved aqueous solubility and reduced non-specific protein binding relative to the non-esterified parent, while the elevated boiling point suggests enhanced thermal stability relevant to storage and reaction condition tolerance.

Aqueous solubility Polar surface area engineering ADME optimization

High-Value Application Scenarios for Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS 1383824-12-1)


Sequential Suzuki-Miyaura Cross-Coupling for 2,4-Diaryl Benzothiazole Library Synthesis

The approximately 10-fold differential reactivity between C2–Br and C4–Br enables a two-step, one-pot sequential Suzuki-Miyaura protocol: first arylation at C2 under mild Pd(0) conditions, followed by a second, distinct arylation at C4 using a more active catalyst system or elevated temperature [1]. This strategy, validated on the analogous 4-bromo-2-iodobenzothiazole system, allows construction of unsymmetrical 2,4-diaryl-benzothiazole-6-carboxylate libraries with full regiochemical control. The mono-bromo analog cannot support this strategy, and the 2,5-dibromo regioisomer cannot achieve the same selectivity [1]. The C6 ester remains intact throughout both coupling steps and can be hydrolyzed to the carboxylic acid for further diversification or retained for direct biological testing.

Three-Vector Diversification Scaffold for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With three chemically orthogonal handles—C2–Br, C4–Br, and C6–CO₂Me—this compound serves as an ideal core scaffold for generating highly diverse compound collections [2]. In a typical DEL or fragment-based campaign, the C2 position can be diversified with aryl boronic acids, C4 with heteroaryl boronic esters, and the ester can be hydrolyzed and amidated with diverse amine sets. This three-vector strategy yields N₁ × N₂ × N₃ library members from a single building block, compared to only N₁ × N₂ for the mono-bromo ester analog or N₁ × N₂ (both at Br positions, no amidation) for the non-ester dibromo analog . The quantifiably larger accessible chemical space per gram of starting material directly impacts procurement economy.

Patent-Referenced Intermediate for Complement Pathway or Kinase-Targeted Therapeutics

The compound's explicit citation in Novartis WO2012/87519 and Hisun CN110357875 provides procurement teams with documented precedent for developing benzothiazole-based therapeutic candidates [3]. In the Novartis patent, the 2,4-dibromobenzo[d]thiazole-6-carboxylate scaffold is elaborated into molecules targeting the complement pathway. In the Hisun patent, the scaffold is incorporated into bicyclic systems designed for kinase inhibition. Researchers pursuing these or mechanistically related targets benefit from established synthetic routes, known intermediate stability profiles, and clear IP provenance—advantages that mitigate both synthetic and regulatory risk.

Physicochemically Balanced Benzothiazole Probe for Cellular Target Engagement Studies

The compound's intermediate LogP of 3.61 and elevated PSA of 67.43 Ų, compared to the non-ester analog (LogP 3.82, PSA 41.13 Ų), position it favorably for cellular probe development . The ester group reduces LogP by 0.21 units and increases PSA by 26.30 Ų, predicting improved aqueous solubility and reduced non-specific binding relative to the fully hydrophobic dibromo scaffold. After sequential functionalization at C2 and C4, the ester can be converted to an amide bearing a fluorophore, biotin tag, or photoaffinity label, yielding probe molecules with physicochemical properties within lead-like space (predicted LogP of final conjugates typically 2–5, PSA 80–120 Ų). This built-in polarity handle distinguishes the compound from non-ester dibromo alternatives that would produce overly lipophilic probe molecules.

Quote Request

Request a Quote for Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.